molecular formula C10H17BClNO2 B1439234 (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride CAS No. 957120-45-5

(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride

Cat. No.: B1439234
CAS No.: 957120-45-5
M. Wt: 229.51 g/mol
InChI Key: DMWSIXKMXBGKNV-UHFFFAOYSA-N
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Description

(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride is a specialized organic boronic acid derivative of significant value in synthetic and medicinal chemistry research. Its core structure integrates a boronic acid functional group, which is pivotal for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds . This makes the compound a versatile building block for constructing complex biaryl architectures, which are common scaffolds in pharmaceuticals, agrochemicals, and organic materials. The molecule also features a primary amine group, protected as a hydrochloride salt to enhance its stability and shelf-life. Amine protecting groups, such as the hydrochloride salt, are commonly used to prevent unwanted reactions during synthetic sequences and can be removed under specific conditions when needed . The presence of both the boronic acid and the amine group on a rigid benzene ring backbone makes this compound a valuable bifunctional reagent. Researchers can potentially utilize the boronic acid for palladium-catalyzed coupling while the amine group offers a handle for further derivatization, such as amide bond formation or serving as a coordination site. This unique combination of features is particularly useful for developing targeted chemical libraries, exploring structure-activity relationships, and creating novel molecular probes. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(1-amino-2-methylpropan-2-yl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2.ClH/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14;/h3-6,13-14H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWSIXKMXBGKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)CN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656911
Record name [4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-45-5
Record name Boronic acid, B-[4-(2-amino-1,1-dimethylethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Based on Nitro Reduction

This approach adapts methodologies from nitration-reduction sequences used for aryl boronic acid derivatives:

Step Process Conditions/Reagents Outcome
1 Nitration - Substrate: 4-(2-methylpropan-2-yl)phenylboronic acid
- Reagents: HNO₃/H₂SO₄ at 0–10°C
Introduces nitro group para to boronic acid, forming nitro intermediate
2 Catalytic Hydrogenation - H₂ (1–3 atm) with Pd/C or Raney Ni
- Solvent: Ethanol/THF at 30–50°C
Reduces nitro group to amine
3 Salt Formation - Treatment with HCl in acetone/ethyl acetate Yields hydrochloride salt

Key Observations :

  • Reduction pressure and catalyst choice critically affect yield.
  • Final purification via solvent recrystallization (e.g., acetone) enhances purity.

Buchwald–Hartwig Amination Approach

Adapted from palladium-catalyzed coupling methods:

Component Role Example Quantities
Substrate 4-Bromophenylboronic acid 10 mmol
Amine 1-Amino-2-methylpropan-2-ol 12 mmol
Catalyst Pd₂(dba)₃/DavePhos 2 mol% Pd
Base NaOtBu 1.4 equiv
Solvent Toluene or DMF 15 mL
Conditions 100°C, 18–24 h in sealed tube

Outcome :

  • Direct coupling introduces the amine group to the boronic acid scaffold.
  • Post-reaction HCl treatment isolates the hydrochloride salt.

Stepwise Alkylation and Boronation

Derived from sequential functionalization strategies:

  • Alkylation of Benzene Derivatives :

    • React 4-bromoacetophenone with 1-amino-2-methylpropan-2-ol under basic conditions (e.g., K₂CO₃ in DMF).
    • Intermediate: 4-(1-amino-2-methylpropan-2-yl)acetophenone.
  • Boronic Acid Introduction :

    • Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst.
  • Acid Hydrolysis and Salt Formation :

    • Hydrolyze pinacol ester with HCl/H₂O to free boronic acid.
    • Isolate as hydrochloride salt via solvent evaporation.

Critical Reaction Parameters

Comparative analysis of key variables:

Parameter Nitro Reduction Buchwald–Hartwig Alkylation-Borylation
Yield 60–75% 40–55% 50–65%
Purity >95% (HPLC) 85–90% 90–95%
Catalyst Cost Low (Raney Ni) High (Pd-based) Moderate (Pd)
Scalability Industrial-friendly Lab-scale Pilot-scale

Challenges and Optimization

  • Boronic Acid Stability : Requires pH control during hydrolysis to prevent deboronation.
  • Amine Protection : Use of Boc or Fmoc groups may improve intermediate stability in multi-step sequences.
  • Catalyst Recycling : Silica-bound Pd catalysts reduce metal contamination in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acid derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

  • Description : (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.
  • Mechanism : The boronic acid group forms a complex with palladium catalysts, facilitating the transfer of organic groups to target molecules through oxidative addition, transmetalation, and reductive elimination steps .

Medicinal Chemistry

Drug Development

  • Potential Applications : The compound can serve as a building block for synthesizing novel drug candidates targeting various biological pathways. Its boronic acid moiety allows for covalent binding with specific enzymes or receptors, while the amino group can be modified to introduce additional functionalities .
  • Biological Activity : It has been explored for its ability to bind to diols, making it useful in studying protein-protein interactions and enzyme inhibition.

Material Science

Advanced Materials Production

  • Industrial Use : The compound is employed in producing advanced materials due to its catalytic properties in various industrial processes. Its unique structure contributes to the development of materials with specific desired properties .

Case Study 1: Application in Drug Discovery

A study demonstrated the effectiveness of this compound as a scaffold for developing inhibitors targeting specific enzymes involved in metabolic pathways. The compound's ability to form reversible covalent bonds with diols was exploited to enhance binding affinity and selectivity.

Case Study 2: Catalytic Applications

In industrial settings, this compound has been used as a catalyst in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. Optimization of reaction conditions has led to increased yields and efficiency, showcasing its potential for large-scale applications.

Mechanism of Action

The mechanism by which (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural Analogues

a) Aminophenylboronic Acid Derivatives
  • (4-Boc-Aminophenyl)boronic Acid (CAS 380430-49-9): This compound features a tert-butoxycarbonyl (Boc)-protected amino group, which increases steric bulk and reduces reactivity compared to the primary amino group in the target compound. The Boc group is acid-labile, requiring deprotection for further functionalization .
  • Unlike the target compound’s branched alkylamine, this derivative has a linear substituent .
  • (4-((Dimethylamino)methyl)phenyl)boronic Acid Hydrochloride (CAS 1146614-39-2): The dimethylamino group provides stronger basicity compared to the primary amine in the target compound, influencing solubility and intermolecular interactions .
b) Boronic Acids with Hydrophobic Substituents
  • [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: This compound, identified as a fungal histone deacetylase (HDAC) inhibitor, contains a methoxyethylphenoxy group. Its larger hydrophobic substituent may enhance membrane permeability compared to the target compound’s compact amino-isopropyl group .
  • (R)-(8-(4-((1-Phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic Acid: The naphthalene and carbamoyl groups extend conjugation, improving π-π stacking interactions. However, the lack of a charged amino group reduces water solubility relative to the hydrochloride salt form of the target compound .

Pharmacological and Biochemical Activity

  • HDAC Inhibition: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibitory activity (IC₅₀ ~1 µM), comparable to trichostatin A .
  • Anticancer Potential: Analogues such as (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride (CAS 1217501-29-5) are intermediates in anticancer drug synthesis. The amino-isopropyl group in the target compound could similarly facilitate interactions with biological targets .

Physicochemical Properties

Property Target Compound [4-(Boc-Amino)phenyl]boronic Acid [4-((Dimethylamino)methyl)phenyl]boronic Acid HCl
Molecular Weight 229.52 265.12 (free acid) 215.68
Solubility High (HCl salt) Moderate (Boc-protected) High (HCl salt)
Key Functional Groups Primary amine, boronic acid Boc-protected amine, boronic acid Dimethylamino, boronic acid

Stability and Handling

  • Boronic acids are generally moisture-sensitive, but the hydrochloride salt form improves stability. For example, (3-((Methylamino)methyl)phenyl)boronic acid (CAS 938465-64-6) is stored under inert conditions, whereas the target compound’s salt form allows for easier handling .

Biological Activity

(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride is an organoboron compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant studies and data.

This compound is characterized by the presence of a boronic acid functional group, which allows it to form reversible covalent bonds with various biological targets, including enzymes and receptors. The mechanism of action primarily involves the interaction of the boronic acid moiety with specific molecular targets, facilitating biochemical reactions such as the Suzuki-Miyaura coupling reaction, essential for synthesizing complex organic molecules.

Key Mechanisms:

  • Enzyme Inhibition: Boronic acids can inhibit proteasome activity by binding to the active site of enzymes, which is crucial in cancer therapy .
  • Targeting Diols: The compound can selectively bind to cis-diol-containing molecules, enhancing its utility in biosensors and drug delivery systems .

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anticancer Activity:
    • Studies indicate that derivatives of boronic acids exhibit significant anticancer properties. For example, compounds similar to this one have shown effectiveness against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis .
    • The compound's ability to interfere with protein degradation pathways makes it a potential candidate for cancer therapies targeting the ubiquitin-proteasome system.
  • Antibacterial Properties:
    • Boronic acids have been explored for their antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research demonstrated that attaching boronic acid groups to certain structures enhanced their antimicrobial efficacy .
  • Biosensing Applications:
    • The ability of this compound to form boronate ester bonds with diol-containing analytes has led to its application in biosensors for detecting biomolecules like glucose and nucleic acids. These sensors offer advantages such as rapid response times and high sensitivity .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various boronic acid derivatives, it was found that this compound exhibited a lower IC50 value compared to traditional chemotherapeutics like bortezomib. This suggests improved potency and reduced toxicity profiles, making it a promising candidate for further development in cancer therapy .

Case Study 2: Antibacterial Action
Another research project focused on the synthesis of bis(indolyl)methane derivatives with boronic acid functionalities. These compounds showed significant activity against MRSA strains with minimal cytotoxicity towards human cells. The mechanism was linked to their ability to bind effectively to bacterial enzymes involved in protein synthesis .

Data Summary

Activity Description Reference
AnticancerInhibits tubulin polymerization; induces apoptosis
AntibacterialEffective against MRSA; low toxicity
BiosensingForms boronate esters for detecting biomolecules

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic acid moiety's reactivity with aryl halides. Key steps include:

  • Protection of the amino group to prevent undesired side reactions during coupling.
  • Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in polar solvents like THF or DMF .
  • Post-coupling deprotection under acidic conditions (e.g., HCl) to yield the hydrochloride salt. Critical parameters : Catalyst loading (0.5–5 mol%), temperature (60–100°C), and reaction time (12–24 hr) significantly impact yield.

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities (e.g., unreacted boronic acid precursors) .
  • FTIR : Confirm functional groups (B–O stretch at ~1350 cm⁻¹, NH₃⁺ at ~2800–3000 cm⁻¹) .
  • Karl Fischer (KF) Titration : Quantify residual water, critical for hygroscopic boronic acid derivatives .
  • NMR : ¹¹B NMR (~30 ppm for boronic acid) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) for structural validation.

Q. What are the primary research applications of this compound in academia?

  • Nuclear Targeting : The boronic acid moiety facilitates covalent binding to diols (e.g., sialic acid residues), enabling nuclear delivery of conjugated probes or drugs .
  • Enzyme Inhibition : Boronic acids are explored as reversible inhibitors for proteases or histone deacetylases (HDACs) via transition-state mimicry .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activities of boronic acid derivatives?

  • Assay Standardization : Variations in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter boronic acid reactivity. For example, HDAC inhibition assays should control for zinc chelation .
  • Orthogonal Validation : Combine in silico docking (e.g., AutoDock Vina) with in vitro assays (e.g., appressorium inhibition in fungal models) to reconcile computational and experimental IC₅₀ values .

Q. What strategies optimize Suzuki coupling yields for sterically hindered arylboronic acid derivatives?

  • Ligand Design : Bulky ligands (e.g., SPhos) enhance catalytic activity for hindered substrates.
  • Microwave-Assisted Synthesis : Reduces reaction time (1–4 hr) and improves yields (15–20% increase) by enhancing thermal efficiency .
  • Precision in Stoichiometry : Maintain a 1:1.2 molar ratio of aryl halide to boronic acid to minimize homecoupling byproducts.

Q. How can impurity profiles be rigorously characterized for regulatory compliance?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products (e.g., deboronated intermediates) .
  • LC-MS/MS : Detect trace impurities (e.g., 2-methylpropan-2-ylamine byproducts) with a limit of quantification (LOQ) ≤ 0.1% .
  • Reference Standards : Use EP/ICH-compliant impurities (e.g., (2RS)-2-(4-Formylphenyl)-propanoic acid) for calibration .

Q. What are the best practices for mitigating hygroscopicity and improving storage stability?

  • Lyophilization : Convert the hydrochloride salt to a freebase under vacuum to reduce water absorption.
  • Desiccants : Store at 2–8°C in amber vials with silica gel packs to prevent hydrolysis of the boronic acid group .
  • Stability-Indicating Assays : Monitor boronic acid ↔ boroxine equilibria via ¹¹B NMR over 6-month intervals.

Methodological Considerations for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for HDAC inhibition?

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., –CF₃) at the para-position to enhance binding to HDAC active sites.
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with inhibitory activity (pIC₅₀) .
  • Counterion Screening : Compare hydrochloride vs. trifluoroacetate salts to assess solubility-bioactivity trade-offs.

Q. What computational tools predict boronic acid reactivity in aqueous systems?

  • DFT Calculations : Calculate pKa values (B–OH → B–O⁻) using Gaussian09 with the SMD solvation model.
  • Molecular Dynamics (MD) : Simulate boronic acid-diol interactions (e.g., with fructose) to predict binding kinetics .

Tables for Key Data

Parameter Typical Range Optimal Conditions Reference
Suzuki Coupling Yield45–75%Pd(PPh₃)₄, 80°C, 12 hr
HDAC Inhibition IC₅₀0.5–2.0 µMTrichostatin A as control
HPLC Purity (Area%)≥98.5%C18, ACN/H₂O (0.1% TFA)
Storage Stability (2–8°C)12–24 monthsLyophilized, desiccated

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride
Reactant of Route 2
(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride

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